molecular formula C24H18N4O2 B12269318 N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide

N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide

Cat. No.: B12269318
M. Wt: 394.4 g/mol
InChI Key: RPNUSYHVAXILCX-UHFFFAOYSA-N
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Description

N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide is an organic compound that features a benzene ring substituted with two cyanomethylphenyl groups and two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with 4-(cyanomethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: A similar compound with pyridine groups instead of cyanomethyl groups.

    N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: A related compound with amino groups instead of cyanomethyl groups.

Uniqueness

N1,N4-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C24H18N4O2

Molecular Weight

394.4 g/mol

IUPAC Name

1-N,4-N-bis[4-(cyanomethyl)phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H18N4O2/c25-15-13-17-1-9-21(10-2-17)27-23(29)19-5-7-20(8-6-19)24(30)28-22-11-3-18(4-12-22)14-16-26/h1-12H,13-14H2,(H,27,29)(H,28,30)

InChI Key

RPNUSYHVAXILCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N

Origin of Product

United States

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